Potassium4-acetamido-3-fluorophenylsulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium4-acetamido-3-fluorophenylsulfate is a chemical compound that features a potassium ion bonded to a 4-acetamido-3-fluorophenylsulfate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium4-acetamido-3-fluorophenylsulfate typically involves the reaction of 4-acetamido-3-fluorophenol with sulfuric acid to form the corresponding sulfate ester. This intermediate is then neutralized with potassium hydroxide to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or filtration to achieve the desired quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium4-acetamido-3-fluorophenylsulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Potassium4-acetamido-3-fluorophenylsulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Potassium4-acetamido-3-fluorophenylsulfate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium4-fluorophenylsulfate
- Potassium4-acetamidophenylsulfate
- Potassium3-fluorophenylsulfate
Uniqueness
Potassium4-acetamido-3-fluorophenylsulfate is unique due to the presence of both acetamido and fluorine substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H7FKNO5S |
---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
potassium;(4-acetamido-3-fluorophenyl) sulfate |
InChI |
InChI=1S/C8H8FNO5S.K/c1-5(11)10-8-3-2-6(4-7(8)9)15-16(12,13)14;/h2-4H,1H3,(H,10,11)(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
DFROUBYFITXUFK-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)OS(=O)(=O)[O-])F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.